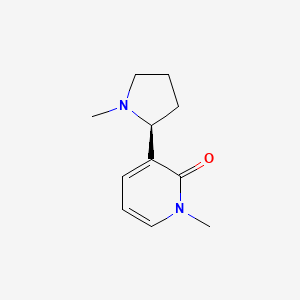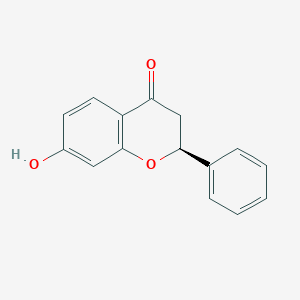
(2S)-7-hydroxyflavanone
Vue d'ensemble
Description
(2S)-7-hydroxyflavanone, also known as dihydrokaempferol, is a flavonoid compound found in various plants. This compound has been the subject of scientific research due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Anticancer Activity
- Colon Cancer : (2S)-7-hydroxyflavanone exhibited antitumor activity against human colon cancer cells. It triggered apoptosis in these cells by upregulating nonsteroidal anti-inflammatory drug-activated gene 1 (NAG-1) expression through induction of Egr-1. This process also involved the upregulation of the proapoptotic gene Bax and the cell cycle inhibitor p21 (Shin et al., 2012).
- Osteosarcoma : In a study on human osteosarcoma 143 B cells, (2S)-7-hydroxyflavanone was found to induce apoptosis through both the extrinsic TRAIL- and intrinsic mitochondrial-mediated pathways, suggesting its potential for inducing cancer cell apoptosis in osteosarcoma (Lu et al., 2014).
- Melanoma : Topically applied (2S)-7-hydroxyflavanone inhibited the growth of intradermal implants of melanoma in mice and induced apoptosis in melanoma cell lines. It also enhanced the cytotoxicity of sunitinib and AZD 2461, two anticancer drugs (Bose et al., 2019).
- Kidney Cancer : (2S)-7-hydroxyflavanone showed potential as a chemopreventive agent against renal cell carcinoma (RCC). It was found to protect the VHL locus and prevent the progression of VHL-mutant cancer, suggesting its role in combating drug-resistant kidney cancer (Singhal et al., 2015).
Anti-Inflammatory Activity
- (2S)-7-hydroxyflavanone exhibited anti-inflammatory effects by preventing LPS-induced inflammatory response and cytotoxicity in murine macrophages. This was achieved by regulating ROS/MAPK/NF-κB pathways, indicating its potential development as an anti-inflammatory agent (Sonowal & Ramana, 2020).
Antimicrobial Activity
- Flavanone derivatives, including (2S)-7-hydroxyflavanone, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests their utility in phytotherapeutic strategies against MRSA infections (Tsuchiya et al., 1997).
Analytical Studies
- A study on the fluorescence properties of flavanone and its hydroxyl derivatives, including (2S)-7-hydroxyflavanone, revealed that these compounds exhibit fluorescence, which varies depending on pH and solvent. This can be important for analytical and diagnostic applications (Li et al., 2016).
Pharmacokinetics
- An HPLC-MS/MS method was developed for the accurate quantification of (2S)-7-hydroxyflavanone in mouse blood, which is crucial for pharmacokinetic studies. This method was applied successfully in a study to determine the pharmacokinetic parameters of (2S)-7-hydroxyflavanone (Gervazoni et al., 2023).
Hair Growth
- t-Flavanone, which includes 3-hydroxyflavanones, was found to promote hair follicle growth and increase hair diameter, indicating its potential application in treating pattern baldness (Sasajima et al., 2007).
Propriétés
IUPAC Name |
(2S)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJPHCXKPCPQZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350985 | |
| Record name | 5,4'-DIDEOXYFLAVANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-7-hydroxyflavanone | |
CAS RN |
2545-13-3, 6583-40-0 | |
| Record name | (-)-7-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyflavanone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-7-hydroxyflavanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,4'-DIDEOXYFLAVANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYFLAVANONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF98742K2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B1221460.png)

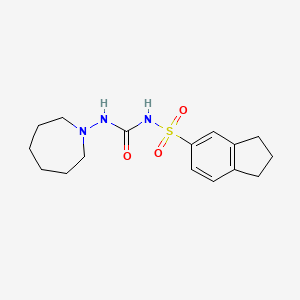
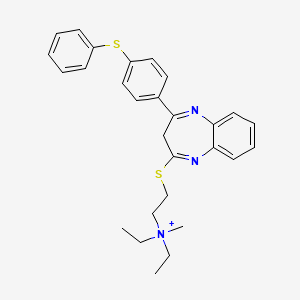
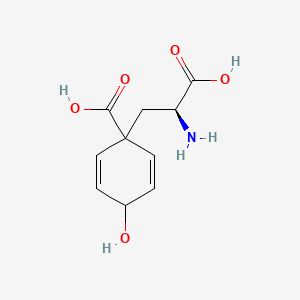
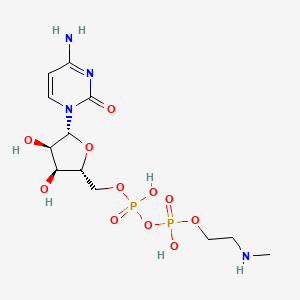
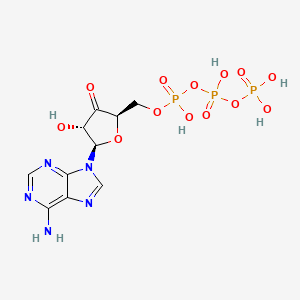
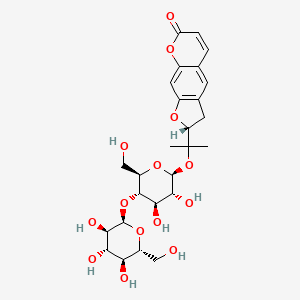
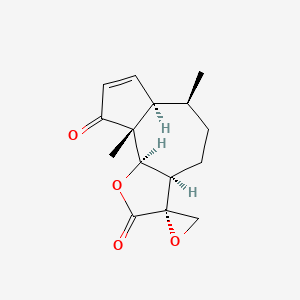
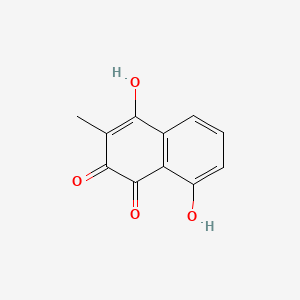
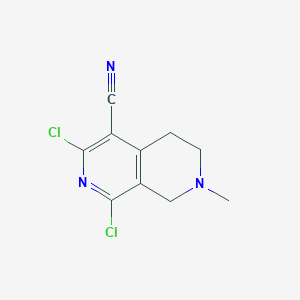
![7,8,9,10-Tetrahydrobenzo[a]pyrene](/img/structure/B1221477.png)
